S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine

概要

説明

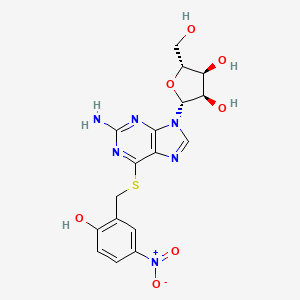

S-(2-ヒドロキシ-5-ニトロベンジル)-6-チオグアノシン: は、分子式C17H17N5O7S 、分子量435.41 g/mol の合成化合物です グアノシンの誘導体であり、グアニン塩基がチオール基と2-ヒドロキシ-5-ニトロベンジル基で修飾されています。

合成方法

合成経路と反応条件: S-(2-ヒドロキシ-5-ニトロベンジル)-6-チオグアノシンの合成は、一般的に以下の手順で行われます。

2-ヒドロキシ-5-ニトロベンジルクロリドの調製:

グアノシンのチオールアルキル化: 2-ヒドロキシ-5-ニトロベンジルクロリドは、次に塩基性条件下で6-チオグアノシンと反応させ、最終生成物を生成します.

工業生産方法:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine typically involves the following steps:

Preparation of 2-Hydroxy-5-nitrobenzyl chloride:

Thioalkylation of Guanosine: The 2-hydroxy-5-nitrobenzyl chloride is then reacted with 6-thioguanosine under basic conditions to form the final product.

Industrial Production Methods:

化学反応の分析

反応の種類:

酸化: この化合物は、特にチオール基で酸化反応を起こす可能性があり、ジスルフィドまたはスルホキシドを生成します。

還元: 適切な条件下で、ニトロ基をアミノ基に還元することができます。

置換: ベンジル基は求核置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: 触媒的接触水素化または水素化ホウ素ナトリウムなどの化学還元剤。

置換: アミンまたはチオールなどの求核剤を塩基性条件下で。

生成される主な生成物:

酸化: ジスルフィドまたはスルホキシド。

還元: アミノ誘導体。

置換: さまざまな置換ベンジル誘導体。

科学研究への応用

化学: S-(2-ヒドロキシ-5-ニトロベンジル)-6-チオグアノシンは、より複雑な分子の合成における構成要素として、および核酸相互作用を研究する際のプローブとして使用されます .

生物学: この化合物は、生化学的アッセイで酵素活性と核酸修飾を調査するために使用されます .

医学: 核酸やタンパク質と相互作用する能力から、抗ウイルス剤または抗がん剤としての可能性を探索する研究が進められています .

科学的研究の応用

Chemistry: S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions .

Biology: The compound is utilized in biochemical assays to investigate enzyme activities and nucleic acid modifications .

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and proteins .

Industry: In the industrial sector, it may be used in the development of novel materials or as a component in specialized chemical formulations .

作用機序

S-(2-ヒドロキシ-5-ニトロベンジル)-6-チオグアノシンの作用機序は、核酸やタンパク質との相互作用を伴います。チオール基はタンパク質中のシステイン残基と共有結合を形成し、その機能を阻害する可能性があります。 ニトロベンジル部分はレドックス反応に関与し、細胞の酸化ストレス経路に影響を与えます .

類似化合物の比較

類似化合物:

6-チオグアノシン: 2-ヒドロキシ-5-ニトロベンジル基がなく、特定の化学反応で反応性が低くなります。

2-ヒドロキシ-5-ニトロベンジルクロリド: S-(2-ヒドロキシ-5-ニトロベンジル)-6-チオグアノシンの合成における中間体ですが、それ自体では生物学的に活性ではありません.

独自性: S-(2-ヒドロキシ-5-ニトロベンジル)-6-チオグアノシンは、チオール基とニトロベンジル基の組み合わせによって独自のものであり、その類似体と比較して、明確な化学反応性と生物活性を与えています .

類似化合物との比較

6-Thioguanosine: Lacks the 2-hydroxy-5-nitrobenzyl group, making it less reactive in certain chemical reactions.

2-Hydroxy-5-nitrobenzyl chloride: An intermediate in the synthesis of S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine, but not biologically active on its own.

Uniqueness: this compound is unique due to the combination of the thiol group and the nitrobenzyl moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .

生物活性

S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is a synthetic compound with significant potential in biological research and medicine. With a molecular formula of C17H17N5O7S and a molecular weight of 435.41 g/mol, this compound exhibits unique biological activities due to its structural components, notably the thiol group and the nitrobenzyl moiety. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Molecular Structure

The compound's structure can be represented as follows:

- IUPAC Name : (2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

- Molecular Formula : C17H17N5O7S

- Molecular Weight : 435.41 g/mol

This compound interacts with nucleic acids and proteins through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction potentially inhibits protein function and alters cellular processes. The nitrobenzyl moiety also participates in redox reactions, influencing cellular oxidative stress pathways .

Antiviral and Anticancer Properties

Research indicates that this compound has promising antiviral and anticancer properties. Its ability to interact with nucleic acids suggests that it may inhibit viral replication or cancer cell proliferation by disrupting nucleic acid synthesis .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of viral replication in vitro, suggesting potential for development as antiviral agents .

- Anticancer Activity : In another investigation, compounds related to this compound showed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against several microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 500 µg/mL to 1.95 µg/mL against various strains .

Comparison with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Broad-spectrum antimicrobial activity | 500 - 1.95 |

| 6-Thioguanosine | Less reactive; limited biological activity | Not specified |

| 2-Hydroxy-5-nitrobenzyl chloride | Intermediate; not biologically active | Not applicable |

Synthesis and Evaluation

The synthesis of this compound involves the thioalkylation of guanosine with 2-hydroxy-5-nitrobenzyl chloride under basic conditions . Following synthesis, biological evaluations are conducted using various assays to determine the compound's efficacy against specific targets.

Inhibitory Effects on Nucleoside Transport

A study highlighted that derivatives of this compound significantly inhibited nucleoside transport in human erythrocytes at concentrations as low as , demonstrating its potency in affecting nucleoside metabolism .

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYSYYTDTHBG-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961437 | |

| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41094-07-9 | |

| Record name | 2-Hydroxy-5-nitrobenzylthioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。